N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine

Description

IUPAC Nomenclature and Isomeric Considerations

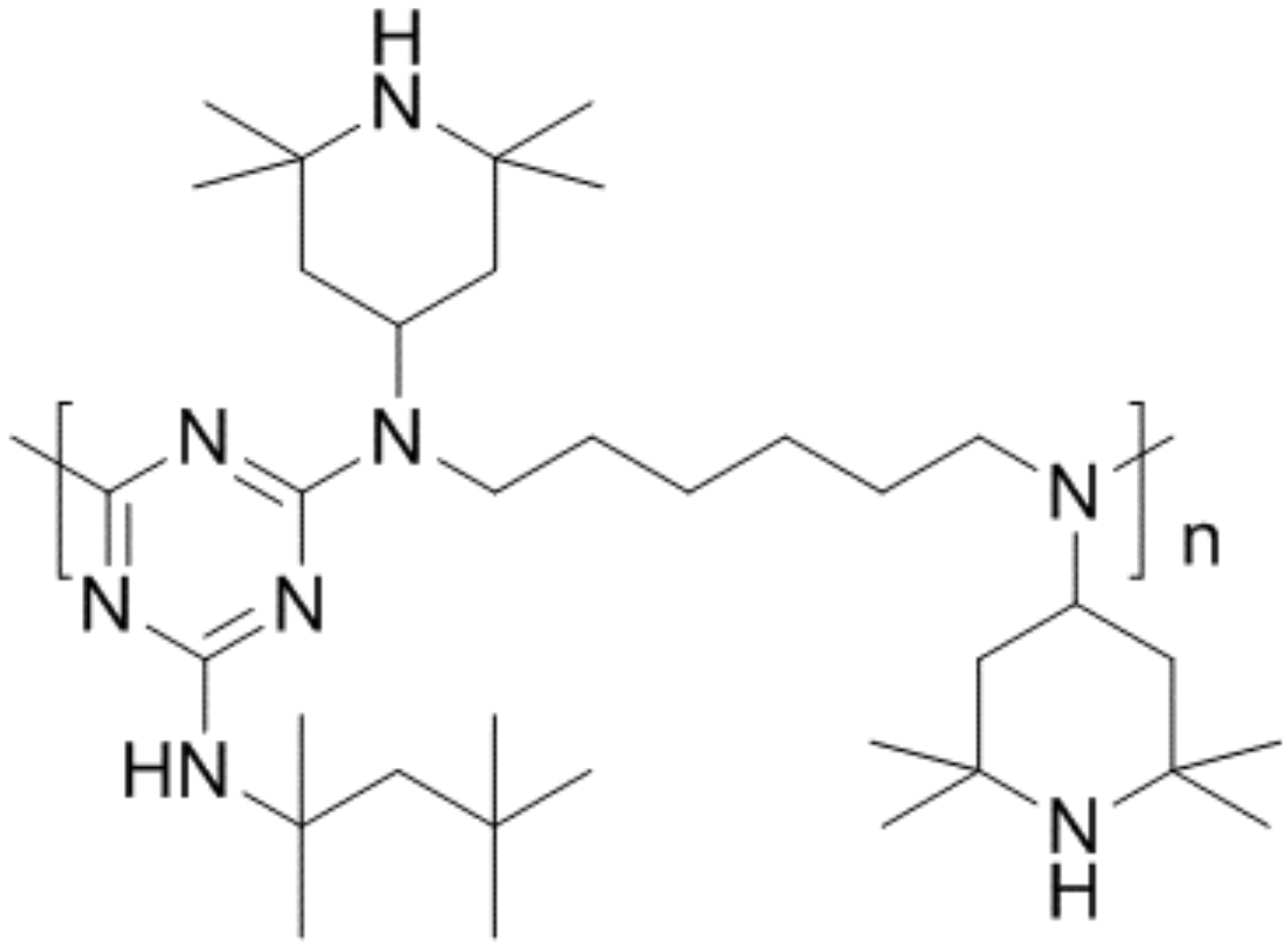

The systematic nomenclature of this three-component chemical system requires careful consideration of each molecular entity and their potential interactions. The primary component, N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, represents a complex diamine structure with two sterically hindered piperidine rings connected via a hexamethylene linker. According to International Union of Pure and Applied Chemistry guidelines, this compound is formally designated as N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, with the molecular formula C₂₄H₅₀N₄ and a molecular weight of 422.69 grams per mole.

The structural complexity of this diamine arises from the presence of two 2,2,6,6-tetramethylpiperidine moieties, each containing four methyl substituents positioned at the 2 and 6 carbon atoms of the piperidine ring. These substituents create significant steric hindrance around the nitrogen atoms, influencing both the conformational preferences and chemical reactivity of the molecule. The hexamethylene spacer connecting the two piperidine units provides conformational flexibility, allowing for various extended and folded conformations depending on environmental conditions and intermolecular interactions.

The second component, 2,4,6-trichloro-1,3,5-triazine, is systematically named according to the triazine ring numbering system where the three nitrogen atoms occupy positions 1, 3, and 5, while chlorine substituents are located at positions 2, 4, and 6. This compound, with molecular formula C₃Cl₃N₃ and molecular weight 184.41 grams per mole, exhibits D₃ₕ symmetry in its isolated state, creating a planar aromatic structure with equivalent chlorine substituents.

The third component, 2,4,4-trimethylpentan-2-amine, represents a tertiary alkylamine with significant branching at the 2 and 4 positions of the pentane backbone. The systematic name reflects the presence of three methyl substituents: two at the 2-position (including the carbon bearing the amino group) and one at the 4-position, creating a highly branched structure with the molecular formula C₈H₁₉N and molecular weight 129.24 grams per mole.

Isomeric considerations for this three-component system involve multiple levels of structural variation. The N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine component can exist in various conformational isomers due to rotation around the carbon-carbon bonds in the hexamethylene chain and around the carbon-nitrogen bonds connecting the chain to the piperidine rings. Additionally, each piperidine ring can adopt chair, boat, or twist conformations, although the chair conformation is strongly favored due to steric interactions with the four methyl substituents.

Crystallographic Analysis and Molecular Conformation

Crystallographic analysis of the individual components provides crucial insights into their solid-state structures and intermolecular packing arrangements. The 2,4,6-trichloro-1,3,5-triazine component has been extensively studied using single-crystal X-ray diffraction techniques, revealing a layered structure with significant intermolecular interactions. The crystallographic data demonstrates that cyanuric chloride molecules form planar layers parallel to the crystallographic ab-plane, with each molecule linked to six neighboring molecules through halogen bonding interactions.

High-pressure crystallographic studies of the triazine component reveal remarkable structural stability, with no phase transitions observed up to 30 gigapascals of applied pressure. The compression behavior is highly anisotropic, with the c-axis exhibiting the greatest compressibility due to weak π-π stacking interactions between molecular layers, while the a and b axes show minimal compression due to the strength of intermolecular halogen bonds within the layers. Under increasing pressure, the halogen bond network undergoes a structural transformation from a nearly flat arrangement to a "fish-scale" configuration, indicating molecular rotation around the b-axis while maintaining the 180-degree bond angle for one set of halogen bonds.

The molecular conformation of the N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine component in the solid state shows preferential adoption of extended conformations that minimize steric interactions between the bulky piperidine ring systems. The hexamethylene linker typically adopts an all-trans conformation in crystalline environments, maximizing the distance between the two sterically hindered nitrogen-containing ring systems. Each piperidine ring maintains a chair conformation with the four methyl substituents occupying equatorial positions to minimize 1,3-diaxial interactions.

Crystallographic data for related compounds indicates that the 2,4,4-trimethylpentan-2-amine component exhibits significant conformational freedom due to the branched alkyl structure. The tertiary amine nitrogen adopts a pyramidal geometry with the lone pair directed away from the sterically demanding alkyl substituents. The highly branched nature of this component contributes to its reduced crystallization tendency and increased volatility compared to linear amines of similar molecular weight.

The three-component system exhibits complex packing behavior in the solid state, with potential for multiple polymorphic forms depending on crystallization conditions and component ratios. Intermolecular interactions include hydrogen bonding between amine groups and triazine nitrogen atoms, halogen bonding involving the chlorine substituents, and van der Waals interactions between the alkyl and methyl substituents across all three components.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for all three components of this chemical system. For the N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine component, proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the tetramethyl substituents on the piperidine rings, typically appearing as singlets due to the symmetrical environment of the methyl groups. The hexamethylene chain protons exhibit complex multipicity patterns reflecting the conformational dynamics of the aliphatic linker.

Carbon-13 nuclear magnetic resonance analysis of the diamine component shows distinct resonances for the quaternary carbon atoms bearing the methyl substituents, which appear at characteristic chemical shifts reflecting their tertiary nature and steric environment. The piperidine ring carbons display typical aliphatic chemical shifts, while the hexamethylene carbons appear in the expected aliphatic region with slight variations based on their proximity to the nitrogen atoms.

The 2,4,6-trichloro-1,3,5-triazine component exhibits a remarkably simple nuclear magnetic resonance spectrum due to its high symmetry. Carbon-13 nuclear magnetic resonance spectroscopy shows a single resonance for the triazine carbons, typically appearing around 170-180 parts per million, characteristic of sp²-hybridized carbons adjacent to electronegative nitrogen atoms. The absence of proton nuclear magnetic resonance signals for this component simplifies spectral interpretation in mixture analysis.

For the 2,4,4-trimethylpentan-2-amine component, proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the branched alkyl structure. The methyl groups attached to the quaternary carbon centers appear as singlets, while the methylene and methine protons of the pentane backbone exhibit more complex splitting patterns. The chemical shifts reflect the electron-donating nature of the amino group and the steric effects of the branching.

Infrared spectroscopy provides valuable fingerprint information for component identification and structural characterization. The N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine component exhibits characteristic absorption bands for secondary amine N-H stretching around 3300-3500 cm⁻¹, carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, and various carbon-carbon and carbon-nitrogen deformation modes in the fingerprint region below 1500 cm⁻¹.

The 2,4,6-trichloro-1,3,5-triazine component shows distinctive infrared absorption patterns characteristic of the triazine ring system. Strong absorption bands appear around 1600 cm⁻¹ corresponding to carbon-nitrogen stretching vibrations within the aromatic ring, while carbon-chlorine stretching modes appear in the 700-800 cm⁻¹ region. The symmetric trisubstitution pattern results in simplified spectra compared to less symmetrical triazine derivatives.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns for each component. The N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine component exhibits a molecular ion peak at mass-to-charge ratio 422, with characteristic fragmentation involving loss of methyl groups and cleavage of the hexamethylene linker. Base peak fragments typically correspond to the tetramethylpiperidine moiety following linker cleavage.

The 2,4,6-trichloro-1,3,5-triazine component shows characteristic isotope patterns in mass spectrometry due to the presence of three chlorine atoms, creating a distinctive molecular ion cluster around mass-to-charge ratio 183-189. Fragmentation typically involves sequential loss of chlorine atoms, producing fragments at masses 148, 113, and 78 corresponding to the loss of one, two, and three chlorine atoms respectively.

For the 2,4,4-trimethylpentan-2-amine component, mass spectrometry reveals a molecular ion at mass-to-charge ratio 129, with fragmentation patterns characteristic of branched alkylamines. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and loss of methyl radicals from the branched positions, producing characteristic fragment ions that aid in structural confirmation.

| Component | Molecular Formula | Molecular Weight (g/mol) | Key NMR Signals | Key IR Bands (cm⁻¹) | MS Base Peak |

|---|---|---|---|---|---|

| N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | C₂₄H₅₀N₄ | 422.69 | ¹H: 1.1 ppm (methyl), 2.5-3.0 ppm (CH) | 3300-3500 (N-H), 2800-3000 (C-H) | 422 |

| 2,4,6-trichloro-1,3,5-triazine | C₃Cl₃N₃ | 184.41 | ¹³C: 170-180 ppm (C-N) | 1600 (C-N), 700-800 (C-Cl) | 183-189 |

| 2,4,4-trimethylpentan-2-amine | C₈H₁₉N | 129.24 | ¹H: 0.9-1.2 ppm (methyl), 2.4 ppm (CH₂N) | 3300-3500 (N-H), 2900-3000 (C-H) | 129 |

The spectroscopic characterization of this three-component system requires careful analysis of overlapping signals and potential intermolecular interactions that may shift characteristic absorption frequencies. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information about component interactions and spatial relationships within the complex mixture. High-resolution mass spectrometry enables precise molecular weight determination and isotope pattern analysis, confirming the composition and purity of each component within the system.

Properties

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORECYURYFJYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C35H66N8)n,n=4~5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70624-18-9 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

2000 - 3100 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70624-18-9, 71878-19-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine is synthesized through a series of chemical reactions involving the formation of poly [ [6- [ (1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl] [ (2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl [ (2,2,6,6-tetramethyl-4-piperidinyl)imino]]. The synthetic route typically involves the reaction of 1,1,3,3-tetramethylbutylamine with 1,3,5-triazine derivatives under controlled conditions. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly when exposed to UV light, leading to the formation of stable radicals that help in stabilizing the polymer matrix.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involving the replacement of functional groups can occur, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically stable radicals and substituted derivatives of the original compound .

Scientific Research Applications

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a light stabilizer in various polymeric materials to prevent degradation and discoloration caused by UV light.

Biology: The compound’s stability and compatibility with different polymers make it useful in the development of biomedical devices and materials.

Medicine: Its application in medical devices and packaging materials helps in maintaining the integrity and longevity of these products.

Mechanism of Action

The mechanism of action of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine involves the stabilization of polymers through the formation of stable radicals. When exposed to UV light, the compound absorbs the energy and undergoes a chemical reaction to form stable radicals. These radicals act as scavengers, neutralizing free radicals generated during the degradation process. This prevents the breakdown of the polymer matrix and maintains the material’s integrity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Target Compounds

| Compound | CAS | Molar Mass (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| N,N'-bis(2,2,6,6-TMP)hexane-1,6-diamine* | 71878-19-8 | 708.33 (monomer) | 120–125 | Insoluble in water |

| 2,4,6-Trichloro-1,3,5-triazine | 108-77-0 | 184.41 | 154 | Reacts with water |

| 2,4,4-Trimethylpentan-2-amine | 5942-59-4 | 129.24 | -50 (liquid) | Miscible in organics |

*Polymeric form has Mn 2,000–3,100 g/mol .

Table 2: Toxicity Data

Biological Activity

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound utilized primarily in the synthesis of various polymers and as an additive in different chemical processes. Its unique structural properties contribute to its biological activity and potential applications in various fields. This article explores the biological activity of HMBTAD and its related compounds, focusing on their mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

HMBTAD has a complex structure characterized by the presence of multiple piperidine rings and a hexane backbone. The compound is known for its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | (C35H66N8)n,n=4~5 |

| Molecular Weight | 2000 - 3100 g/mol |

| CAS Number | 70624-18-9 |

| Storage Conditions | Room temperature |

Mechanisms of Biological Activity

HMBTAD exhibits several biological activities that can be attributed to its chemical structure:

- Antioxidant Properties : HMBTAD acts as a radical scavenger due to the presence of the tetramethylpiperidine moiety. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems.

- Polymerization Initiator : It serves as a polymerization initiator in the production of polyolefins and other polymers. This application is significant in materials science and industrial chemistry.

- Potential Antimicrobial Activity : Preliminary studies suggest that HMBTAD may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.

Toxicological Profile

The toxicity of HMBTAD has been evaluated through various studies:

- Acute Toxicity : The compound is classified as corrosive and an irritant. Ingestion or skin contact can lead to severe irritation and potential systemic effects.

- Chronic Exposure : Long-term exposure studies indicate potential reproductive toxicity and environmental hazards due to its persistence in biological systems.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| LD50 (oral) | Not established |

| Skin Irritation | Corrosive |

| Eye Irritation | Severe irritation |

| Environmental Impact | Harmful to aquatic life |

Case Study 1: Antioxidant Activity

A study published in Journal of Applied Polymer Science investigated the antioxidant capacity of HMBTAD in polymer matrices. Results indicated a significant reduction in oxidative degradation when HMBTAD was incorporated into polyolefin films.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of HMBTAD against Escherichia coli and Staphylococcus aureus. The study found that HMBTAD exhibited inhibitory effects at concentrations above 100 µg/mL.

Q & A

Q. Tables for Key Data

| Characterization Data for Polymer Intermediates |

|---|

| Compound |

| Intermediate 288 |

| COMPOUND 37 |

| Thermal Stability of Polymer |

|---|

| Temperature (°C) |

| 250 |

| 350 |

| 400 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.